N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide
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Overview
Description
N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide is a compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridine ring attached to an acetamide group through a phenyl ring, which is further linked by an amino-methyl group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide typically involves the reaction of 4-aminomethylphenyl acetamide with pyridine-3-carboxaldehyde. The reaction is usually carried out in the presence of a suitable solvent like ethanol or methanol, and a catalyst such as acetic acid. The mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield amine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Halides in the presence of a base like sodium hydroxide in an organic solvent.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit tyrosine kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- N-(4-(tert-butylamino)phenyl)acetamide
- N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide
Comparison: N-(4-{[(pyridin-3-yl)amino]methyl}phenyl)acetamide is unique due to its specific structural arrangement, which allows for distinct interactions with molecular targets. Compared to similar compounds, it may exhibit different binding affinities and selectivities, leading to varied biological activities. For instance, the presence of the pyridine ring can enhance its ability to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Properties
Molecular Formula |
C14H15N3O |
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Molecular Weight |
241.29 g/mol |
IUPAC Name |
N-[4-[(pyridin-3-ylamino)methyl]phenyl]acetamide |
InChI |
InChI=1S/C14H15N3O/c1-11(18)17-13-6-4-12(5-7-13)9-16-14-3-2-8-15-10-14/h2-8,10,16H,9H2,1H3,(H,17,18) |
InChI Key |
ZNSGTPZIZDUQQT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CNC2=CN=CC=C2 |
Origin of Product |
United States |
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